Volinanserin Hydrochloride Salt

Description

BenchChem offers high-quality Volinanserin Hydrochloride Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Volinanserin Hydrochloride Salt including the price, delivery time, and more detailed information at info@benchchem.com.

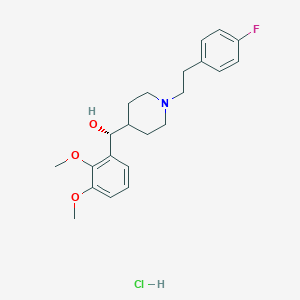

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H29ClFNO3 |

|---|---|

Molecular Weight |

409.9 g/mol |

IUPAC Name |

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride |

InChI |

InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1 |

InChI Key |

SGTCZHOIXUDOLR-ZMBIFBSDSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Volinanserin Hydrochloride: Technical Guide to Mechanism & Application

[1]

Executive Summary: The "Scalpel" of Serotonin Research

Volinanserin hydrochloride (MDL-100,907 HCl) is the reference standard antagonist for the serotonin 5-HT

For researchers, this compound is the primary tool for mechanistic isolation . If a physiological effect (e.g., head-twitch response, slow-wave sleep enhancement) is reversed by volinanserin, it is definitively mediated by 5-HT

Chemical & Physical Profile

Compound Identity:

-

IUPHAR/BPS Name: Volinanserin

-

Salt Form: Hydrochloride (HCl) is preferred for stability, though often supplied as a free base or tartrate.[1]

Solubility & Handling (Critical): Volinanserin HCl is hydrophobic .[1] Direct dissolution in neutral aqueous buffer often results in precipitation, leading to erratic experimental data.

| Solvent System | Solubility Limit | Application Notes |

| DMSO | ~15 mg/mL | Ideal stock solution.[1][3] Store at -20°C (stable for 6 months). |

| Ethanol | ~20 mg/mL | Alternative organic stock.[1][3] |

| Aqueous Buffer (PBS) | < 0.1 mg/mL | Do not dissolve directly. Dilute from DMSO stock.[1] |

| In Vivo Vehicle | 2.5 mg/mL | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2] |

Expert Tip: For in vivo injections, always acidify the vehicle slightly (pH 5.5–6.0) or use the PEG/Tween co-solvent system to prevent micro-precipitation at the injection site, which causes bioavailability variance.

Pharmacodynamics: Mechanism of Action

The Selectivity Profile

Volinanserin’s utility stems from its refusal to bind dopamine receptors. Most "atypical" antipsychotics rely on a balanced 5-HT

Binding Affinity (K

| Receptor Target | Volinanserin (nM) | Ketanserin (nM) | Clozapine (nM) |

| 5-HT | 0.36 | 2.0 | 9.6 |

| 5-HT | 88 | 50 | 12 |

| Dopamine D | >1,000 | 300 | 150 |

| 128 | 0.4 | 7.0 |

Signaling Pathway Blockade

The 5-HT

Volinanserin Action:

-

Competitive Antagonism: Binds to the orthosteric site, preventing agonist docking.

-

Inverse Agonism: In systems with high constitutive activity, volinanserin stabilizes the inactive receptor conformation, reducing basal IP

levels below baseline. -

-Arrestin Blockade: Prevents the recruitment of

Pathway Visualization

The following diagram illustrates the specific node of blockade within the G

Figure 1: Signal Transduction Blockade.[1] Volinanserin competitively inhibits the Gq-PLC-IP3 axis.[1]

Validated Experimental Protocols

Protocol A: In Vitro Radioligand Competition Binding

Objective: Determine the affinity (K

Materials:

-

Source: HEK-293 cells stably expressing human 5-HT

.[1][6] -

Radioligand: [³H]-Ketanserin (1.0 nM final).[1]

-

Displacer: Volinanserin HCl (10 pM to 10 µM).

-

Non-specific Mask: Mianserin (10 µM) or Methysergide.[1]

Workflow:

-

Membrane Prep: Homogenize cells in Tris-HCl (50 mM, pH 7.4). Centrifuge at 48,000

. Resuspend to 20 µg protein/well. -

Incubation: Add 50 µL radioligand + 50 µL Volinanserin (serial dilution) + 100 µL membrane prep.

-

Equilibration: Incubate for 60 minutes at 25°C (Room Temp). Note: 37°C increases dissociation rates and may reduce signal stability.

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (polyethyleneimine) to reduce non-specific binding.[1]

-

Analysis: Count via liquid scintillation. Calculate IC

and convert to K

Acceptance Criteria: Volinanserin K

Protocol B: In Vivo Head-Twitch Response (HTR) Inhibition

Objective: Confirm 5-HT

Rationale: Volinanserin should dose-dependently abolish HTR induced by DOI or Psilocybin.[1] If HTR persists, the agonist is acting off-target.[1]

Workflow Visualization:

Figure 2: HTR Inhibition Assay.[1] Standard workflow for validating in vivo 5-HT2A antagonism.

Step-by-Step:

-

Subject: Male C57BL/6J mice (8–10 weeks).

-

Pre-treatment: Administer Volinanserin HCl (0.1 mg/kg, s.c.) dissolved in vehicle (see Section 2).[1]

-

Latency: Wait 20 minutes . This allows Volinanserin to occupy cortical 5-HT

receptors.[1] -

Challenge: Administer DOI (1.0 mg/kg, i.p.), a selective agonist.

-

Observation: Immediately place mouse in a clear cylinder. Record "head twitches" (rapid rotational jerks of the head) for 30 minutes.

-

Result: Vehicle+DOI mice will exhibit ~30–50 twitches. Volinanserin+DOI mice should exhibit <5 twitches (near complete blockade).[1]

Therapeutic Implications & Systems Pharmacology

1. Sleep Architecture (Slow Wave Sleep): Volinanserin is unique among sedatives.[1] Unlike benzodiazepines (which suppress SWS), Volinanserin promotes N3 (Slow Wave) sleep and consolidates sleep continuity without impairing REM.[1]

-

Mechanism:[7][8][9][10][11] Blockade of 5-HT

disinhibits thalamocortical firing patterns required for delta-wave generation.[1]

2. Antipsychotic Research:

While effective against positive symptoms in early trials, Volinanserin failed to demonstrate superiority over placebo in some Phase III trials for schizophrenia. However, it remains the gold standard for testing the "Serotonin Hypothesis" of schizophrenia. It is currently used to augment SSRIs or investigate psychosis in Parkinson's disease (where D

References

-

Kehne, J. H., et al. (1996).[1] Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics.[3] Link

-

Sorensen, S. M., et al. (1993).[1] Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies.[3] Journal of Pharmacology and Experimental Therapeutics.[3] Link

-

Nichols, D. E. (2004).[1] Hallucinogens.[1][5] Pharmacology & Therapeutics.[1] (Reference for HTR and 5-HT2A signaling). Link

-

Monti, J. M., & Jantos, H. (2006). Effects of the selective 5-HT2A receptor antagonist Eplivanserin on sleep and wakefulness in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1] (Comparative sleep mechanism data). Link

-

Guide to Pharmacology (IUPHAR/BPS). 5-HT2A Receptor.[1][11]Link[1]

Sources

- 1. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Volinanserin Hydrochloride: The Reference Standard for Selective 5-HT2A Antagonism

This technical guide provides a comprehensive analysis of Volinanserin (MDL 100,907), detailing its discovery, chemical synthesis, pharmacological profile, and its pivotal role as a reference standard in neuropsychopharmacology.

Executive Summary

Volinanserin (MDL 100,907) represents a watershed moment in the design of selective serotonergic modulators. Unlike its predecessors (e.g., ketanserin, ritanserin) which possessed significant off-target affinity for histamine (

Discovery History & Structural Evolution

The discovery of volinanserin by Hoechst Marion Roussel (now Sanofi) was driven by the "Serotonin Hypothesis" of schizophrenia. Early atypical antipsychotics (e.g., clozapine, risperidone) blocked both

The Glemanserin to Volinanserin Transition

Volinanserin is the fluorinated successor to glemanserin (MDL 11,939).

-

Glemanserin: The first truly selective 5-HT

antagonist, but possessed suboptimal pharmacokinetic properties. -

Volinanserin: Introduction of a para-fluorine atom on the phenethyl chain improved metabolic stability (blocking metabolic oxidation at the para-position) and increased lipophilicity, enhancing blood-brain barrier (BBB) penetration.

Chemical Synthesis & Salt Formation

The synthesis of Volinanserin Hydrochloride requires precise stereochemical control, as the

Synthesis Protocol (Step-by-Step)

Step 1: Protection & Weinreb Amide Formation

-

Reagents: Ethyl isonipecotate, Di-tert-butyl dicarbonate (

), N,O-Dimethylhydroxylamine. -

Process: The secondary amine of ethyl isonipecotate is protected with a Boc group. The ester is then converted to a Weinreb amide (N-methoxy-N-methylamide), which prevents over-addition of the subsequent Grignard/lithium reagent, ensuring ketone formation rather than a tertiary alcohol.

Step 2: Arylation

-

Reagents: 1,2-Dimethoxybenzene (Veratrole), n-Butyllithium (

-BuLi). -

Mechanism: Lithiation of veratrole occurs ortho to the methoxy groups. This nucleophile attacks the Weinreb amide to yield the aryl ketone.

Step 3: Reduction & Resolution

-

Reagents: Sodium Borohydride (

), (+)-Mandelic acid. -

Process: The ketone is reduced to a racemic alcohol. The Boc group is removed (acid hydrolysis). The resulting amine is resolved via fractional crystallization using (+)-mandelic acid to isolate the active

-isomer.

Step 4: N-Alkylation (Final Coupling)

-

Reagents: 4-Fluorophenethyl bromide,

, Acetonitrile. -

Process: The resolved piperidine intermediate undergoes

alkylation with the fluorinated alkyl halide.

Step 5: Hydrochloride Salt Formation

-

Reagents: Anhydrous HCl in Diethyl Ether or Ethanol.

-

Protocol: The free base is dissolved in a minimal volume of ethanol. 1.0 equivalent of HCl gas or ethereal HCl is added dropwise at 0°C. The solution is concentrated or treated with an antisolvent (ether/hexane) to precipitate Volinanserin HCl as a white crystalline solid.

-

Rationale: The HCl salt is preferred over the free base to ensure water solubility for biological assays (

mg/mL for HCl salt vs. negligible for free base).

Synthesis Pathway Visualization

Figure 1: Synthetic route for Volinanserin HCl, highlighting the critical optical resolution step required to isolate the active (R)-enantiomer.

Pharmacological Profile[1][2][3][4][5]

Binding Affinity & Selectivity

Volinanserin is defined by its "clean" profile. Unlike clozapine, it has negligible affinity for dopaminergic or cholinergic receptors, making it an ideal tool to dissect 5-HT

| Receptor Target | Selectivity Ratio (vs 5-HT | Functional Effect | |

| 5-HT | 0.36 | 1x | Antagonist |

| 5-HT | 88 | ~244x | Weak Antagonist |

| 128 | ~355x | Weak Antagonist | |

| Dopamine | >2,000 | >5,500x | Negligible |

| Histamine | >1,000 | >2,700x | Negligible |

Mechanism of Action

The 5-HT

Figure 2: Signal transduction blockade. Volinanserin competitively inhibits the Gq-PLC-IP3 pathway, preventing intracellular calcium release.

Clinical History & Research Utility

The Schizophrenia Failure

Volinanserin reached Phase III trials for schizophrenia but was discontinued.[1]

-

Hypothesis: It was believed that selective 5-HT

blockade would ameliorate negative symptoms (social withdrawal, apathy) without causing Parkinsonian side effects. -

Outcome: While safe, the drug lacked sufficient efficacy against positive symptoms (hallucinations, delusions) compared to haloperidol or risperidone. This failure reinforced the consensus that

receptor occupancy is essential for acute antipsychotic efficacy.

Insomnia and Sleep Maintenance

Subsequent trials investigated Volinanserin for sleep maintenance insomnia.[2]

-

Finding: 5-HT

antagonism increases Slow-Wave Sleep (SWS) and reduces wakefulness after sleep onset (WASO). -

Status: Although effective at 3 mg and 6 mg doses, development was halted, likely due to commercial strategic shifts or the crowded insomnia market.

Current Status: The "Trip Killer"

Today, Volinanserin is the primary tool used to validate psychedelic mechanisms.

-

Preclinical: It completely abolishes the "Head Twitch Response" (HTR) in mice induced by psilocybin or LSD.

-

Clinical: In human studies, pretreatment with Volinanserin blocks the subjective hallucinogenic effects of psilocybin, confirming that 5-HT

activation is the primary driver of the psychedelic experience.

References

-

Synthesis & SAR: Huang, X., et al. (2000). "A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907." Bioorganic & Medicinal Chemistry Letters. Link

-

Pharmacology: Kehne, J. H., et al. (1996).[3] "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics. Link

-

Human PK & Occupancy: Andree, B., et al. (1998). "Positron Emission Tomographic Analysis of Dose-Dependent MDL 100,907 Binding to 5-hydroxytryptamine-2A Receptors in the Human Brain." Neuropsychopharmacology. Link

-

Psychedelic Blockade: Vollenweider, F. X., et al. (1998). "5-HT2A and 5-HT2C receptor antagonists block the effects of psilocybin in healthy subjects." Neuropsychopharmacology. Link

-

Sleep Architecture: Teegarden, B. R., et al. (2008).[1] "5-HT2A inverse-agonists for the treatment of insomnia."[4] Current Topics in Medicinal Chemistry. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Volinanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Frontiers | The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate [frontiersin.org]

- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

volinanserin hydrochloride salt chemical structure and properties

Executive Summary

Volinanserin hydrochloride (MDL-100,907) represents the gold standard in serotonergic pharmacology as a highly selective 5-HT

Part 1: Chemical Identity & Structural Analysis

The pharmacological potency of Volinanserin is strictly stereospecific. Researchers must verify the enantiomeric purity of their supply, as the (S)-enantiomer is significantly less active.

Nomenclature and Identification

-

IUPAC Name: (R)-(+)-

-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol hydrochloride[1][2] -

CAS Number: 139290-65-6 (HCl salt); 139290-65-6 (Free base often cited generically, verify specific salt CAS on CoA)

-

Molecular Formula: C

H -

Molecular Weight: 409.92 g/mol (Salt); 373.47 g/mol (Free Base)

Structural Logic & Stereochemistry

The molecule features a piperidine core linking a fluorophenethyl group to a chiral methanol center.

-

Chiral Center: The carbon connecting the piperidine ring to the dimethoxyphenyl ring is chiral. The (R)-(+) configuration is the bioactive eutomer.

-

Fluorine Moiety: The para-fluorine on the phenethyl tail enhances metabolic stability against ring oxidation and increases lipophilicity (

), facilitating blood-brain barrier (BBB) penetration.

Part 2: Physicochemical Profile & Stability

Understanding the solubility profile is critical for preventing experimental failure due to precipitation in aqueous buffers.

| Property | Specification | Experimental Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant. |

| Solubility (DMSO) | ~15–25 mg/mL | Preferred solvent for stock solutions.[6] |

| Solubility (Water) | < 1 mg/mL (Sparingly soluble) | Critical: The HCl salt is more soluble than the free base but still prone to precipitation in neutral PBS without co-solvents. |

| pKa | ~8.5 (Piperidine nitrogen) | Protonated at physiological pH (7.4). |

| Melting Point | 255–258 °C (Decomposition) | High thermal stability. |

| Storage | -20°C (Solid); -80°C (Solution) | Solutions in DMSO are stable for ~3 months at -20°C. |

Part 3: Pharmacological Mechanism

Volinanserin acts as a silent antagonist (inverse agonist in some constitutive systems) at the 5-HT

Mechanism of Action (Signaling Pathway)

The 5-HT

Figure 1: Signal transduction blockade by Volinanserin. The antagonist prevents the Gq-mediated cascade essential for cortical excitation.

Selectivity Profile ( Values)

-

5-HT

: 0.1 – 0.5 nM (High Affinity) -

5-HT

: ~300 nM (>600-fold selectivity) -

Dopamine D

: >1,000 nM (Negligible affinity) - -Adrenergic: >100 nM (Low affinity)

Part 4: Experimental Protocols

The following protocols are designed to ensure reproducibility. The most common failure mode with Volinanserin is "crashing out" (precipitation) upon injection or dilution.

Protocol A: In Vitro Stock Preparation

Purpose: Creating a stable master stock for cell culture or binding assays.

-

Weighing: Weigh 5 mg of Volinanserin HCl.

-

Solvent: Add 1.34 mL of 100% DMSO (anhydrous) to achieve a 10 mM concentration.

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: In Vivo Formulation (Intraperitoneal Injection)

Purpose: Preparing a 1 mg/mL solution for rodent studies (e.g., 0.1–1.0 mg/kg dosing). Challenge: Direct dissolution in saline often fails. Use the "Co-solvent Step-Down" method.[3]

Reagents:

-

PEG-300 (Polyethylene glycol)

-

Sterile Saline (0.9% NaCl)

-

DMSO Stock (from Protocol A)

Workflow:

Figure 2: Step-wise co-solvent formulation strategy to prevent precipitation during saline addition.

Part 5: Synthesis & Quality Control

For medicinal chemists or those synthesizing derivatives (e.g., deuterated or fluorinated analogs for PET).

Synthetic Route Overview

The synthesis typically begins with Guaiacol (2-methoxyphenol).

-

Alkylation: Guaiacol is alkylated to form the piperidine precursor.

-

Coupling: The piperidine ring is coupled with the 4-fluorophenethyl halide.

-

Chiral Resolution (Critical Step): The racemic ketone intermediate is reduced to the alcohol. This produces a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak AD) or fractional crystallization with a chiral acid (e.g., (+)-tartaric acid) is required to isolate the active (R)-(+) isomer.

QC Parameters

-

Chiral Purity: Must be >99% ee (enantiomeric excess). The (S)-isomer is a common impurity that dilutes potency.

-

Proton NMR (

H-NMR): Diagnostic peaks at

References

-

Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.

-

Sorensen, S. M., et al. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies.[6] Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.[3][6]

-

PubChem Compound Summary. (2025). Volinanserin (CID 5311271).[3][7] National Center for Biotechnology Information.

-

Herth, M. M., et al. (2009). Synthesis and in vitro affinity of a series of 5-HT2A receptor antagonists based on the MDL 100,907 structure. Bioorganic & Medicinal Chemistry, 17(16), 5825-5832.

-

Paterson, N. E., et al. (2009). The 5-HT2A receptor antagonist M100907 attenuates the locomotor stimulant effects of the NMDA antagonist dizocilpine. European Journal of Pharmacology, 616(1-3), 73-80.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 4. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 5. scbt.com [scbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. rndsystems.com [rndsystems.com]

volinanserin hydrochloride salt as a 5-HT2A receptor antagonist

Technical Monograph: Volinanserin Hydrochloride (MDL-100907) A Selective 5-HT2A Receptor Antagonist for CNS Research and Drug Discovery

Executive Summary

Volinanserin hydrochloride (MDL-100907) is the reference standard for selective serotonin 5-HT2A receptor antagonism. Unlike non-selective atypical antipsychotics (e.g., clozapine, risperidone) that bind promiscuously to dopaminergic, adrenergic, and histaminergic receptors, volinanserin exhibits >300-fold selectivity for 5-HT2A over 5-HT2C and Dopamine D2 receptors.

This high selectivity makes it an indispensable chemical probe for dissecting the specific contribution of 5-HT2A signaling in sleep architecture (specifically Slow Wave Sleep enhancement), impulsivity, and the hallucinogenic effects of psychedelics. While it failed in Phase III clinical trials as a standalone treatment for schizophrenia, it remains a critical tool compound in neuropsychopharmacology.

Chemical & Physical Specifications

Compound Identity:

-

IUPAC Name: (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol hydrochloride

-

CAS Number: 139290-65-6 (HCl salt)

Solubility & Formulation Protocol: Volinanserin HCl is sparingly soluble in aqueous buffers, often leading to precipitation if not formulated correctly. For in vivo administration, a co-solvent system is required to maintain stability.

Validated Formulation Protocol (Intraperitoneal/Oral):

-

Stock: Dissolve Volinanserin HCl in 100% DMSO at 25 mg/mL.

-

Working Solution Preparation (Sequential Addition Required):

-

Note: Add solvents in this exact order. Vortex vigorously between steps. If precipitation occurs, sonicate at 37°C.

Pharmacodynamics & Mechanism of Action

Selectivity Profile: The defining feature of volinanserin is its "clean" pharmacological profile compared to other serotonergic agents.

| Receptor Target | Ki (nM) | Selectivity Ratio (vs. 5-HT2A) |

| 5-HT2A | 0.36 | 1x (Primary Target) |

| 5-HT2C | 88 | >240x |

| Alpha-1 Adrenergic | 100 | >270x |

| Dopamine D2 | >500 | >1,300x |

| 5-HT1A | >1,000 | >2,700x |

Signaling Pathway Inhibition: The 5-HT2A receptor couples to the Gαq/11 protein. Activation triggers Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG, resulting in intracellular calcium mobilization. Volinanserin acts as a potent antagonist (and weak inverse agonist) preventing this cascade.

Figure 1: Volinanserin blocks the Gq-mediated signaling cascade, preventing IP3 generation and subsequent calcium mobilization.[6][7]

Experimental Applications & Protocols

A. In Vitro: Radioligand Binding Assay

To validate 5-HT2A affinity in transfected cell lines (e.g., HEK293 expressing human 5-HT2A).

-

Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

-

Ligand: Use [3H]-Ketanserin (0.5 nM) as the radioligand. Note: Ketanserin binds both 5-HT2A and Alpha-1, but in Alpha-1-free expression systems, it is a valid tracer.

-

Displacement: Incubate membranes with [3H]-Ketanserin and varying concentrations of Volinanserin (10^-11 to 10^-5 M).

-

Non-Specific Binding: Define using 1 µM Mianserin or Spiroxatrine.

-

Incubation: 60 minutes at 37°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Calculate Ki using the Cheng-Prusoff equation. Expect Ki ≈ 0.3–1.0 nM.

B. In Vivo: Sleep Architecture (Rodent Model)

Volinanserin is a gold-standard agent for studying Slow Wave Sleep (SWS).

-

Subjects: Male Wistar rats (implanted with EEG/EMG electrodes).

-

Acclimatization: 24 hours in recording chambers.

-

Dosing: Administer Volinanserin (0.1 – 1.0 mg/kg, i.p.) or Vehicle at light-onset (CT 0).

-

Recording: Continuous EEG/EMG recording for 6 hours post-injection.

-

Analysis:

-

NREM Sleep: Volinanserin significantly increases the duration of NREM sleep and the power density in the delta frequency band (0.5–4.0 Hz), indicative of deep SWS.

-

REM Sleep: Minimal effect or slight suppression, distinguishing it from benzodiazepines (which suppress SWS).

-

C. In Vivo: Head Twitch Response (HTR)

The HTR is a behavioral proxy for 5-HT2A activation (hallucinogenic potential) in mice.[8]

-

Challenge Agent: DOI (2,5-dimethoxy-4-iodoamphetamine), a 5-HT2A/2C agonist, at 1.0 mg/kg.[8]

-

Pre-treatment: Volinanserin (0.01 – 0.1 mg/kg, s.c.) administered 30 minutes prior to DOI.

-

Observation: Count head twitches for 20 minutes immediately post-DOI injection.

-

Result: Volinanserin should dose-dependently abolish HTR. An ED50 ≈ 0.05 mg/kg is expected.

Therapeutic Context & Drug Development

The Schizophrenia Failure: Volinanserin was originally developed (as M100907) by Sanofi-Aventis as an atypical antipsychotic. The hypothesis was that selective 5-HT2A blockade would treat positive symptoms without the extrapyramidal side effects (EPS) caused by Dopamine D2 blockade.

-

Outcome: Phase III trials failed to demonstrate sufficient efficacy against acute positive symptoms compared to haloperidol.

-

Insight: This failure provided critical evidence that while 5-HT2A modulation contributes to the "atypical" profile (low EPS), D2 blockade remains essential for acute antipsychotic efficacy.

Repurposing for Insomnia: Research shifted toward sleep maintenance.[9] Volinanserin increases SWS (Stage N3) and reduces "Wake After Sleep Onset" (WASO). Although Volinanserin itself was discontinued, its pharmacological logic birthed Pimavanserin (approved for Parkinson's Disease Psychosis) and Eplivanserin (investigated for insomnia), confirming the utility of the 5-HT2A mechanism.

References

-

Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981. Link

-

Sorensen, S. M., et al. (1993). "Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies." Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.[2] Link

-

Teegarden, B. R., et al. (2008).[9][10] "5-HT2A inverse-agonists for the treatment of insomnia." Current Topics in Medicinal Chemistry, 8(11), 969-976.[10] Link

-

Marek, G. J., et al. (2003). "Synergistic action of 5-HT2A antagonists and selective serotonin reuptake inhibitors in neuropsychiatric disorders." Neuropsychopharmacology, 28(2), 402-412. Link

-

PubChem. (n.d.). "Volinanserin Hydrochloride Compound Summary." National Library of Medicine. Link

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 4. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 5-HT(2A) inverse-agonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

Volinanserin Hydrochloride (MDL-100,907) Preclinical Research: An In-Depth Technical Guide

Executive Summary & Pharmacological Rationale

Volinanserin, developmentally known as MDL-100,907 or M-100907, is an exceptionally potent and selective 5-HT2A receptor antagonist[1]. Originally investigated in clinical trials as a putative atypical antipsychotic and a treatment for sleep maintenance insomnia, it has since become an indispensable, gold-standard pharmacological tool for interrogating serotonergic pathways in preclinical research[1][2]. This whitepaper synthesizes the physicochemical properties, receptor kinetics, and validated experimental methodologies required to deploy volinanserin hydrochloride effectively in both in vitro and in vivo models.

Physicochemical Properties & Formulation Strategies

The free base form of volinanserin exhibits poor aqueous solubility, necessitating the use of organic solvents like DMSO or dimethyl formamide (DMF) for dissolution[3]. However, the hydrochloride salt formulation significantly enhances hydrophilicity, allowing for direct dissolution in saline or aqueous buffers[4].

Causality in Formulation: Utilizing the water-soluble hydrochloride salt is a critical advantage for in vivo systemic administration (e.g., intraperitoneal or intravenous injections). It eliminates the confounding behavioral, sedative, and neurotoxic artifacts often introduced by organic vehicle solvents, ensuring that observed phenotypic changes are strictly driven by 5-HT2A antagonism[4].

Table 1: Physicochemical Profile of Volinanserin Hydrochloride

| Property | Value |

| Chemical Name | (R)-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol[1][5] |

| Empirical Formula | C22H28FNO3[3] |

| Molecular Weight | 373.46 g/mol [3] |

| Aqueous Solubility (HCl Salt) | ~18.67 mg/mL (50 mM) in H2O/HCl[4] |

| Primary Target | 5-HT2A Receptor (Competitive Antagonist)[5][6] |

In Vitro Pharmacology: Binding & Functional Assays

Volinanserin is distinguished by its sub-nanomolar affinity for the 5-HT2A receptor and its profound selectivity profile. Unlike older generation antagonists such as ketanserin or ritanserin, which exhibit significant off-target binding at alpha-1 adrenergic and histamine H1 receptors, volinanserin maintains a >100-fold separation from these sites[6][7].

Table 2: Receptor Binding Profile (Ki)

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (vs 5-HT2A) |

| 5-HT2A | 0.36 nM[5][6] | 1x |

| 5-HT2C | 88 nM[3] | ~244x |

| Alpha-1 Adrenergic | 128 nM[3] | ~355x |

| Dopamine D2 | > 360 nM[6][7] | >1000x |

Mechanism of Action

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist (e.g., serotonin or hallucinogens like DOI), the receptor triggers Phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[7]. This cascade results in the release of intracellular calcium. Volinanserin acts as a competitive antagonist, binding to the orthosteric site and locking the receptor in an inactive conformation, thereby preventing this downstream signaling[7].

Caption: 5-HT2A Intracellular Signaling Pathway and Volinanserin Antagonism

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Occupancy

Objective: To determine the specific binding affinity (Kd) and receptor density (Bmax) in cortical tissue.

Causality & Validation: Utilizing tritiated volinanserin ([3H]MDL 100,907) directly, rather than [3H]ketanserin, eliminates the need for secondary blocking agents (like prazosin for alpha-1 receptors) due to its extreme selectivity[8]. This creates a self-validating system where the radioactive signal is exclusively representative of 5-HT2A sites.

-

Tissue Preparation: Homogenize rat frontal cortex tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet in fresh buffer.

-

Incubation: Incubate 100 µg of membrane protein with 0.5 nM [3H]MDL 100,907 at 37°C for 15 minutes to reach equilibrium[8].

-

Nonspecific Binding (NSB) Determination: In parallel wells, add 10 µM of unlabeled ketanserin or mianserin.

-

Validation Step: This saturates all specific 5-HT2A sites. Any remaining signal represents non-specific lipid binding, which must be mathematically subtracted from total binding to calculate specific receptor binding.

-

-

Termination & Quantification: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding[9]. Count radioactivity using liquid scintillation spectrometry.

In Vivo Behavioral Pharmacology

Volinanserin is highly effective in reversing behaviors induced by 5-HT2A activation. In preclinical models, it potently inhibits head-twitch responses (HTR) induced by hallucinogens such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), DOI, and LSD[7][10]. Furthermore, it has been shown to attenuate impulsivity, reverse amphetamine-induced locomotor hyperactivity, and increase slow-wave sleep[2][6].

Caption: Preclinical Workflow for Volinanserin Pharmacological Validation

Protocol 2: Murine Head-Twitch Response (HTR) Assay

Objective: To evaluate the in vivo efficacy of volinanserin in blocking 5-HT2A-mediated hallucinogenic behavior.

Causality & Validation: The HTR is a highly conserved, quantifiable behavioral proxy for 5-HT2A activation in rodents. By pre-treating with volinanserin, we establish a competitive blockade at the receptor level. A dose-dependent reduction in HTR confirms the central penetrance and target engagement of the antagonist.

-

Habituation: Acclimate adult male C57BL/6 mice to the observation arena for 30 minutes to establish a baseline and reduce stress-induced locomotor artifacts.

-

Antagonist Pre-treatment: Administer volinanserin hydrochloride (0.01 - 0.3 mg/kg, i.p.) dissolved in sterile saline[4][6].

-

Validation Step: A vehicle-only control group must be run in parallel to account for baseline twitch rates. Allow 30 minutes for peak CNS penetration and receptor binding.

-

-

Agonist Challenge: Administer a selective 5-HT2A agonist (e.g., DOI 1.0 mg/kg, i.p.)[2].

-

Behavioral Scoring: Immediately return the animal to the arena and record behavior using a high-speed camera or magnetometer for 20 minutes. Count the number of rapid rotational head movements (twitches).

-

Data Analysis: Calculate the percentage inhibition of HTR relative to the vehicle-pre-treated, agonist-challenged control group.

References

-

Volinanserin (MDL100907) | 5-HT2 Receptor Antagonist - MedchemExpress.com. 6

-

Volinanserin - Wikipedia. 1

-

Volinanserin - Grokipedia. 10

-

MDL100907 hydrochloride (Water soluble) - Hello Bio. 4

-

Volinanserin - PRODUCT INFORMATION - Cayman Chemical. 3

-

MDL 100907 | 5-HT2A Receptors - Tocris Bioscience. 5

-

Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed (NIH). 7

-

MDL 100907 | 5-HT2A Receptor Antagonists - R&D Systems.

-

volinanserin [Ligand Id: 185] activity data - Guide to Pharmacology.9

-

[3H]MDL 100907: a novel selective 5-HT2A receptor ligand - PubMed (NIH). 8

-

Role of 5-HT receptor antagonists in the treatment of insomnia - Dove Medical Press. 2

Sources

- 1. Volinanserin - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. MDL 100907 hydrochloride | Water soluble 5-HT2A | Hello Bio [hellobio.com]

- 5. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. grokipedia.com [grokipedia.com]

Volinanserin Hydrochloride: Technical Safety & Toxicology Guide

Executive Summary

Volinanserin (MDL-100,907) is a highly selective serotonin 5-HT2A receptor antagonist that reached Phase III clinical trials for the treatment of schizophrenia and insomnia before its development was discontinued.[1] While it demonstrated efficacy in normalizing sleep architecture and reducing positive symptoms of psychosis, its progression was halted, likely due to a narrow therapeutic index concerning cardiac safety.

This guide provides a rigorous technical analysis of the compound's safety profile, focusing on the critical relationship between its primary pharmacological target (5-HT2A) and its off-target liability (hERG potassium channel blockade).

Chemical & Pharmacological Identity

Core Identity

-

IUPAC Name: (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol[2][3]

-

CAS Number: 139290-65-6 (HCl salt: 139290-65-6 refers to parent; specific salt forms vary)

-

Molecular Formula: C₂₂H₂₈FNO₃ · HCl

-

Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and Methanol; sparingly soluble in water.

Mechanism of Action

Volinanserin is characterized by its extreme selectivity for the 5-HT2A receptor. Unlike "dirty" antipsychotics (e.g., clozapine) that bind promiscuously to dopaminergic, histaminergic, and muscarinic receptors, volinanserin exhibits a >100-fold selectivity for 5-HT2A over D2 receptors.

| Receptor Target | Affinity ( | Functional Consequence |

| 5-HT2A | 0.36 nM | Antipsychotic efficacy; increases Slow Wave Sleep (SWS). |

| 5-HT2C | ~88 nM | Weak antagonism; minimal contribution to satiety/weight gain. |

| Alpha-1 | ~100 nM | Potential for orthostatic hypotension (low risk at therapeutic doses). |

| Dopamine D2 | >1,000 nM | Absence of Extrapyramidal Symptoms (EPS). |

Toxicology & Safety Assessment

Cardiac Safety (The Critical Failure Point)

The most significant toxicological signal for volinanserin is its inhibition of the hERG (human ether-à-go-go-related gene) potassium channel. In drug development, a safety margin of >30-fold between the therapeutic concentration (Cmax) and the hERG IC50 is typically required to rule out the risk of Torsades de Pointes (TdP).

-

Therapeutic Affinity (

): 0.36 nM[3] -

hERG Inhibition (

): 3.3 – 5.1 nM

Expert Insight: The safety margin for volinanserin is dangerously narrow (~10-fold). This proximity implies that at doses required to achieve high receptor occupancy (e.g., >80% for antipsychotic effect), the free plasma concentration likely encroaches upon the hERG inhibition threshold, significantly elevating the risk of QT prolongation.

Acute & Behavioral Toxicology (Preclinical)

In rodent models, volinanserin demonstrates a separation between therapeutic effects and gross motor toxicity, confirming its lack of D2-mediated side effects.

| Endpoint | Species | Value / Observation | Interpretation |

| Locomotor Inhibition | Mouse | Potent sedation/calming without catalepsy. | |

| Catalepsy | Rat | High threshold for motor rigidity (low EPS risk). | |

| Lethality ( | Rodent | Not established in public datasets | "Hazardous" classification in SDS; treat as potent toxicant. |

Adverse Events in Humans

During clinical trials (Phase II/III), the following adverse events (AEs) were noted, consistent with its pharmacological profile:

-

CNS: Headache, somnolence (intended effect for insomnia), dizziness.

-

Cardiovascular: Asymptomatic QT interval prolongation (monitored closely due to the hERG profile).

-

Metabolic: Minimal weight gain observed compared to atypical antipsychotics.

Pharmacokinetics & Metabolism (ADME)

Absorption & Distribution

-

Bioavailability: Rapidly absorbed after oral administration.

- : 1.0 – 2.5 hours.

-

Protein Binding: High (>90%), typical for lipophilic CNS drugs.

Metabolism

Volinanserin undergoes extensive first-pass metabolism in the liver.

-

Primary Metabolite: MDL 105,725 (Active metabolite).

-

Metabolic Pathways:

-

Oxidation: Likely mediated by CYP450 isoforms (CYP3A4 implicated in similar piperidine scaffolds).

-

Conversion: Transformation to MDL 105,725, which retains 5-HT2A affinity but has lower blood-brain barrier (BBB) permeability than the parent compound.

-

Elimination

-

Half-life (

): ~6.6 hours (Range: 4.5 – 9.8 hours).[1] -

Receptor Occupancy: PET studies indicate that cortical 5-HT2A occupancy persists longer than the plasma half-life would suggest, supporting once-daily dosing despite the short pharmacokinetic

.

Visualizations

Mechanism of Action: Selective Antagonism

This diagram illustrates the selective blockade of the 5-HT2A receptor and the downstream prevention of IP3/DAG signaling, contrasting it with the off-target hERG blockade.

Caption: Volinanserin selectively blocks 5-HT2A signaling (Blue) but possesses a high-risk off-target blockade of hERG channels (Red).

Safety Margin Analysis Workflow

A logical flow demonstrating why the compound's development was likely halted despite efficacy.

Caption: The narrow window between therapeutic efficacy and cardiac toxicity thresholds creates an unacceptable risk profile.

Handling & Storage Protocols

Warning: Volinanserin is a potent pharmacological agent. All handling must occur within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Solubilization:

-

Dissolve in DMSO or Ethanol.[3]

-

Avoid aqueous buffers for stock solutions due to poor solubility and stability.

-

Protocol: Add solvent to vial, vortex for 30 seconds, sonicate for 5 minutes if particulate remains.

-

-

Storage:

-

Solid: -20°C (Stable for >2 years).[3]

-

Solution: -80°C (Use within 6 months; avoid freeze-thaw cycles).

-

References

-

Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics.[3] Link

-

Tocris Bioscience. MDL 100907 Product Information & Biological Activity.Link

-

Grunder, G., et al. (1997).[5] Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography.[5][6] Neuropsychopharmacology.[5] Link

-

Ardayfio, P., et al. (2008).[3] The 5-hydroxytryptamine2A receptor antagonist M100907 attenuates impulsivity...[3] Journal of Pharmacology and Experimental Therapeutics.[3] Link

-

Sanofi-Aventis. Clinical Trials Update: Discontinuation of Eplivanserin (Related Compound).Link

-

Guide to Pharmacology. Volinanserin Ligand Page (Target & Transporter Data).Link

Sources

- 1. Volinanserin - Wikipedia [en.wikipedia.org]

- 2. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Eplivanserin/volinanserin - Wikipedia [en.wikipedia.org]

- 6. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Volinanserin Hydrochloride (M100907)

This technical guide provides an in-depth analysis of Volinanserin Hydrochloride (MDL-100,907), a reference standard in neuropsychopharmacology known for its high selectivity for the 5-HT2A receptor.

CAS Number: 139290-65-6 (Generic/Salt-dependent) Synonyms: MDL-100,907; Eplivanserin analog; (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol HCl

Executive Summary

Volinanserin (M100907) is the "gold standard" selective antagonist for the serotonin 5-HT2A receptor.[1][2][3] Unlike non-selective antipsychotics (e.g., clozapine, haloperidol) that bind promiscuously to dopaminergic and adrenergic receptors, volinanserin exhibits >100-fold selectivity for 5-HT2A over 5-HT2C and dopamine D2 receptors. This specificity makes it an indispensable tool for isolating 5-HT2A-mediated signaling in sleep architecture (slow-wave sleep enhancement) and the pathophysiology of schizophrenia.

Part 1: Chemical Identity & Physicochemical Profile

Critical Note on CAS & Salt Forms: Database entries for Volinanserin often conflate the free base and the hydrochloride salt under CAS 139290-65-6. Researchers must verify the Molecular Weight (MW) on the Certificate of Analysis (CoA) to ensure accurate molarity calculations.

Physicochemical Data Table

| Parameter | Volinanserin (Free Base) | Volinanserin HCl (Salt) |

| CAS Registry | 139290-65-6 (often cited) | 139290-65-6 (often cited) |

| Formula | C₂₂H₂₈FNO₃ | C₂₂H₂₈FNO₃[3][4][5] · HCl |

| Molecular Weight | 373.46 g/mol | 409.93 g/mol |

| Appearance | White crystalline solid | White to off-white powder |

| Solubility (DMSO) | ~15 mg/mL | ~20 mg/mL |

| Solubility (Water) | Insoluble | Sparingly soluble (requires pH adjustment) |

| Chirality | R-(+) enantiomer | R-(+) enantiomer |

Stability & Handling[3][6]

-

Storage: -20°C in a desiccated environment. The HCl salt is hygroscopic.

-

Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -80°C. Aqueous working solutions must be prepared fresh daily due to potential hydrolysis or precipitation.

Part 2: Pharmacodynamics & Mechanism of Action

Volinanserin acts as a potent, selective inverse agonist/antagonist at the 5-HT2A receptor (Ki = 0.36 nM). Its primary utility lies in its ability to decouple the Gq/11 signaling cascade without interfering with D2 dopamine receptors, thereby avoiding extrapyramidal side effects (EPS) common with typical antipsychotics.

Signaling Pathway Blockade

The following diagram illustrates how Volinanserin interrupts the 5-HT2A-mediated calcium release pathway.

Figure 1: Mechanism of Action.[1][2][3][5][6][7][8][9][10][11] Volinanserin competitively binds to the 5-HT2A receptor, preventing Gq-protein coupling and subsequent IP3-mediated calcium release.

Part 3: Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution of Volinanserin HCl.

-

Weighing: Accurately weigh 4.1 mg of Volinanserin HCl.

-

Solvent Addition: Add 1.0 mL of analytical grade DMSO (Dimethyl sulfoxide).

-

Note: Do not use water or PBS for the initial stock; the salt may precipitate at high concentrations in neutral pH.

-

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into light-protective amber vials (50 µL each) and store at -80°C.

In Vivo Formulation (Intraperitoneal Injection)

Objective: Prepare a vehicle for rodent administration (Solution concentration: 1–2 mg/mL). Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[8][11]

Protocol:

-

Step A: Dissolve the required amount of Volinanserin HCl in 10% of the total volume using pure DMSO. Ensure complete dissolution (clear solution).

-

Step B: Slowly add 40% of the total volume using PEG300. Vortex gently.

-

Step C: Add 5% of the total volume using Tween-80.[8]

-

Step D: Slowly add 45% of the total volume using warm (37°C) sterile saline.

-

Critical: Adding saline too quickly can cause "crashing out" (precipitation). If cloudiness occurs, sonicate immediately.

-

In Vitro Receptor Binding Assay (Workflow)

This protocol validates the affinity of Volinanserin for 5-HT2A receptors using radioligand displacement.

Figure 2: Radioligand Binding Assay Workflow. This standard workflow determines the Ki value using [3H]-Ketanserin displacement.

Part 4: Synthesis & Manufacturing Route

The synthesis of Volinanserin typically follows the Weinreb amide route to ensure chiral purity of the R-(+) enantiomer.

-

Starting Material: Isonipecotic acid.[1]

-

Protection: Boc-protection of the piperidine nitrogen.

-

Amidation: Formation of the Weinreb amide.[1]

-

Acylation: Reaction with 2,3-dimethoxyphenyllithium.

-

Reduction & Resolution: Reduction to the alcohol and chiral resolution to isolate the (R)-isomer.

-

Alkylation: Attachment of the 4-fluorophenethyl chain.

Part 5: Clinical & Preclinical Context

Sleep Architecture

Volinanserin has been extensively studied for its ability to increase Slow Wave Sleep (SWS) (Stages 3 and 4) without the "hangover" effects associated with benzodiazepines.

-

Mechanism: Blockade of 5-HT2A receptors reduces the inhibitory tone on SWS generation.

-

Clinical Status: Reached Phase III trials for insomnia (sleep maintenance) but was discontinued.[5]

Schizophrenia

Originally developed as an antipsychotic (MDL-100,907), it demonstrated that selective 5-HT2A blockade could attenuate dopaminergic hyperactivity in the mesolimbic pathway without blocking D2 receptors directly.

-

Outcome: While safe, it lacked sufficient efficacy as a monotherapy for acute exacerbations of schizophrenia compared to atypical antipsychotics (which combine 5-HT2A and D2 blockade).

References

-

Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

National Institutes of Health (NIH). (2008). Role of 5-HT2A receptor antagonists in the treatment of insomnia. PMC. Retrieved from [Link]

-

PubChem. (2024). Volinanserin Compound Summary. Retrieved from [Link]

Sources

- 1. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Volinanserin - Wikipedia [en.wikipedia.org]

- 6. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 9. Volinanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. M100907, a selective 5-HT(2A) receptor antagonist, attenuates phencyclidine-induced Fos expression in discrete regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

volinanserin hydrochloride salt molecular formula C22H28FNO3•HCl

Selective 5-HT2A Receptor Antagonist: Mechanisms, Protocols, and Applications

Executive Summary

Volinanserin Hydrochloride (MDL-100,907 HCl) represents the "gold standard" reference compound for selective Serotonin 2A (5-HT2A) receptor antagonism. Unlike non-selective antipsychotics (e.g., clozapine, risperidone) that exhibit broad "dirty drug" profiles across dopaminergic, adrenergic, and histaminergic receptors, volinanserin displays >300-fold selectivity for 5-HT2A over 5-HT2C,

This high selectivity makes it an indispensable tool for deconvoluting the specific contributions of 5-HT2A signaling in neuropsychiatric phenomena, particularly in sleep architecture (slow-wave sleep enhancement) and the attenuation of psychostimulant-induced psychosis. This guide outlines the physicochemical properties, mechanistic pathways, and validated experimental protocols for utilizing Volinanserin HCl in preclinical research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Volinanserin is most stable and soluble in its hydrochloride salt form for aqueous applications. Researchers must distinguish between the free base and the salt to ensure accurate molar dosing.

Table 1: Physicochemical Specifications

| Property | Specification |

| Common Name | Volinanserin Hydrochloride (MDL-100,907) |

| IUPAC Name | (R)-(+)- |

| Molecular Formula | |

| Molecular Weight | 409.92 g/mol (Salt) / 373.46 g/mol (Free Base) |

| CAS Number | 139290-65-6 (Free Base) / Salt forms vary |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO (>15 mg/mL), Ethanol (>20 mg/mL), Water (Sparingly soluble; requires co-solvent) |

| Receptor Affinity ( | 5-HT2A (0.36 nM) |

| Selectivity Ratio | >300-fold vs. D2, 5-HT2C, |

Formulation & Stability

Critical Protocol: Volinanserin HCl is hydrophobic. Direct dissolution in saline often results in precipitation.

-

Stock Solution: Dissolve powder in 100% DMSO to create a 10-25 mM stock. Store at -20°C (stable for 6 months).

-

Working Solution (In Vivo): Dilute the DMSO stock into sterile saline or PBS immediately prior to injection. Ensure final DMSO concentration is <5% to avoid vehicle artifacts.

-

Example: For a 1 mg/kg dose in mice, dilute 10

L of 10 mM DMSO stock into 990

-

Pharmacodynamics & Mechanism of Action

The 5-HT2A Signaling Cascade

The 5-HT2A receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the

Mechanism of Blockade:

Volinanserin acts as a potent antagonist (and essentially an inverse agonist in some constitutive models) at the 5-HT2A receptor. By occupying the orthosteric binding site, it prevents serotonin (5-HT) or hallucinogenic agonists (e.g., DOI, LSD) from inducing the conformational change required for

Pathway Visualization

The following diagram illustrates the signal transduction pathway and the precise node of Volinanserin inhibition.

Figure 1: Volinanserin prevents Gq-mediated signaling by competitively antagonizing the 5-HT2A receptor, halting the IP3/Ca2+ cascade.[1]

Validated Experimental Protocols

In Vivo: Head-Twitch Response (HTR) Inhibition

The HTR in rodents is the behavioral proxy for 5-HT2A activation and hallucinogenic potential. Volinanserin is the standard antagonist used to validate if a novel compound's effect is 5-HT2A-mediated.

Objective: Determine if Volinanserin blocks DOI-induced head twitches.

Materials:

-

Subjects: C57BL/6J Mice (Male, 8-10 weeks).

-

Agonist: DOI ((-)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), dissolved in saline.

-

Antagonist: Volinanserin HCl, dissolved in 2% DMSO/Saline.

-

Equipment: Clear Plexiglas observation cylinders, high-speed camera (optional).

Protocol Steps:

-

Acclimatization: Place mice in observation cylinders for 30 minutes to reduce stress-induced locomotion.

-

Pre-treatment (Antagonist): Administer Volinanserin HCl (0.1 - 0.5 mg/kg, i.p.) or Vehicle (t = -30 min).

-

Note: Volinanserin has a rapid onset; 30 minutes is sufficient for CNS penetration.

-

-

Challenge (Agonist): Administer DOI (1.0 mg/kg, i.p.) (t = 0 min).

-

Observation: Record behavior for 30 minutes immediately post-injection.

-

Quantification: Count discrete "head twitches" (rapid rotational jerks of the head/ears).

-

Validation: The Vehicle+DOI group should exhibit 20-40 twitches/30 min. The Volinanserin+DOI group should exhibit near-zero twitches.

Workflow Diagram: HTR Inhibition Assay

Figure 2: Step-by-step workflow for validating 5-HT2A antagonism using the Head-Twitch Response model.

Pharmacokinetics & Clinical Relevance[8][9]

Pharmacokinetic Profile (Rodent/Human)

-

Absorption: Rapidly absorbed after oral or i.p. administration.

-

Tmax: ~1-2.5 hours.

-

Half-life (t1/2): ~6-9 hours in humans; shorter in rodents.

-

Metabolism: Hepatic.

-

Blood-Brain Barrier: Highly permeable. PET studies confirm high cortical occupancy (>90%) at clinical doses (2-10 mg).

Therapeutic Applications

While Volinanserin was discontinued for Schizophrenia due to lack of superior efficacy over existing atypicals (which also block D2), it remains a critical research tool for:

-

Sleep Disorders: Volinanserin significantly increases Slow Wave Sleep (SWS) and reduces wakefulness after sleep onset (WASO) without the motor side effects of benzodiazepines. This effect is strictly mediated by 5-HT2A blockade.

-

Addiction: Preclinical data suggests 5-HT2A antagonism blocks the reinstatement of drug-seeking behavior (e.g., cocaine, opioids) triggered by cues or stress.

-

Neuroprotection: Blockade of 5-HT2A receptors has shown potential in reducing neurotoxicity associated with NMDA receptor antagonists (e.g., MK-801 models of psychosis).

References

-

Sorensen, S. M., et al. (1993). "Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies."[2][3] Journal of Pharmacology and Experimental Therapeutics.

-

Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics.

-

Ardayfio, P. A., et al. (2008). "The 5-hydroxytryptamine2A receptor antagonist M100907 attenuates impulsivity after both drug-induced disruption and enhancement of differential-reinforcement-of-low-rate 72-s behavior in the rat."[3] Journal of Pharmacology and Experimental Therapeutics.

-

ClinicalTrials.gov. "Efficacy and Safety of Volinanserin on Sleep Maintenance Insomnia."[4] Identifier: NCT00464243.[4][5]

-

Fantegrossi, W. E., et al. (2010). "The serotonin 5-HT2A receptor antagonist M100907 blocks the behavioral effects of the hallucinogen DOI in mice." Psychopharmacology.

Sources

- 1. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Volinanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Definitive Guide: Preparation of Volinanserin Hydrochloride Stock Solution

Part 1: Executive Summary & Physicochemical Profile

Volinanserin (MDL-100,907) is the "gold standard" reference antagonist for the serotonin 5-HT2A receptor, exhibiting >100-fold selectivity over 5-HT2C and other monoamine receptors.

Critical Warning: This protocol specifically addresses the Hydrochloride (HCl) Salt . Researchers often confuse the free base with the salt. The HCl salt is preferred for its slightly improved stability and solubility profile, but it remains hydrophobic. Direct dissolution in neutral aqueous buffers (PBS/Saline) will result in precipitation.

Key Chemical Constants

| Property | Value | Notes |

| CAS No. | 139290-65-6 | (Refers to Free Base; check CoA for Salt CAS) |

| Formula | C₂₂H₂₈FNO₃[1][2][3][4][5] • HCl | |

| MW (Salt) | 409.92 g/mol | Use this value for Molarity calculations |

| MW (Free Base) | 373.47 g/mol | Do not use for salt calculations |

| Solubility (DMSO) | ~30–50 mg/mL | Recommended Solvent |

| Solubility (Water) | < 0.5 mg/mL | Poor; requires co-solvents |

| Appearance | White to off-white solid | Light sensitive |

Part 2: Preparation Protocols

Protocol A: Primary Stock Solution (10 mM in DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

-

Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture/HPLC).

-

Amber glass vials (borosilicate) with Teflon-lined caps.

-

Vortex mixer and Ultrasonic bath.

Step-by-Step Procedure:

-

Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening.

-

Why? Volinanserin HCl is hygroscopic. Opening a cold vial introduces condensation, which degrades the solid and alters weighing accuracy.

-

-

Weighing: Weigh 4.1 mg of Volinanserin HCl.

-

Note: Use an anti-static gun if the powder is static-prone.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the vial.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

-

Visual Check: Solution must be completely clear and colorless.

-

-

Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year) . Protect from light.[6][7]

Protocol B: Aqueous Working Solution (For Cell Culture)

Objective: Dilute stock for immediate experimental use without crashing out the compound.

-

Thaw: Thaw the DMSO stock aliquot at room temperature. Vortex briefly.

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM substock if your final target is nanomolar.

-

-

Final Dilution:

-

Add the DMSO stock dropwise into the cell culture medium or assay buffer while vortexing the buffer.

-

Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

-

Example: Adding 1 µL of 10 mM Stock to 10 mL media yields 1 µM Volinanserin (0.01% DMSO).

-

Protocol C: In Vivo Formulation (Animal Injection)

Objective: Prepare a vehicle that supports higher concentrations (e.g., 1 mg/mL) for IP/SC injection. Simple saline will cause precipitation.

Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[5][8]

-

Dissolve Volinanserin HCl in 100% DMSO (10% of final volume).

-

Add PEG300 (40% of final volume) and vortex.

-

Add Tween-80 (5% of final volume) and vortex.

-

Slowly add warm Saline (45% of final volume) while vortexing.

-

Check: If cloudy, sonicate. If still cloudy, add 1eq of HCl or adjust pH slightly, though this vehicle usually stabilizes the salt.

-

Part 3: Visualization & Logic

Workflow Diagram: Stock Preparation

This diagram illustrates the critical decision points to prevent compound degradation and precipitation.

Caption: Critical path for Volinanserin HCl solubilization. Note the equilibration step to prevent hygroscopic degradation.

Mechanistic Diagram: 5-HT2A Antagonism

Volinanserin acts by blocking the Gq-coupled signaling cascade.

Caption: Volinanserin prevents 5-HT-induced Gq protein coupling, inhibiting the PLC-IP3-Ca2+ cascade.

Part 4: Molarity & Dilution Calculator

Use the table below for quick preparation of the Hydrochloride Salt (MW: 409.92) .

| Target Concentration | Volume DMSO | Mass of Volinanserin HCl | Application |

| 100 mM | 1.0 mL | 41.0 mg | High conc. stock (Risk of precipitation if cold) |

| 10 mM | 1.0 mL | 4.10 mg | Standard Stock (Recommended) |

| 1 mM | 1.0 mL | 0.41 mg | Sub-stock for low-dose assays |

| 100 µM | -- | Dilute 10 mM stock 1:100 in media | Working Solution |

Self-Validation Check:

-

QC Step: Before using any stock, hold the vial up to a light source. If you see "swirls" or particulates, the concentration is incorrect. Sonicate immediately.

-

Batch Variance: Always check the specific CoA of your vial. The hydration state of the salt can shift the MW slightly (e.g., hemihydrate).

Part 5: References

-

Kehne, J. H., et al. (1996). MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia. This is the seminal paper characterizing the pharmacological profile of the compound.

-

Tocris Bioscience. MDL 100907 Product Information and Solubility Data.[5] Provides authoritative data on solubility differences between free base and salts.

-

Cayman Chemical. Volinanserin Product Insert. Detailed stability data indicating -20°C storage requirements and solvent compatibility (DMSO vs Ethanol).

-

TargetMol. In Vivo Formulation Guide for Volinanserin. Source for the DMSO/PEG300/Tween vehicle protocol.

Sources

- 1. (+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol | C22H28FNO3 | CID 5311271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: In Vivo Dosing and Behavioral Pharmacology of Volinanserin Hydrochloride (MDL 100907) in Rodent Models

Executive Summary

Volinanserin hydrochloride (widely known in literature as MDL 100907 or M100907) is a highly potent, selective 5-HT2A receptor antagonist. With a

This application note provides a comprehensive, causality-driven guide to formulating and dosing volinanserin hydrochloride in mice and rats, ensuring optimal bioavailability, target engagement, and reproducible behavioral readouts.

Pharmacological Profile & Mechanistic Causality

Volinanserin competitively binds to the 5-HT2A receptor, preventing the activation of the

Because of its high lipophilicity and rapid blood-brain barrier (BBB) penetrance, peak receptor antagonism occurs rapidly. In vivo time-course studies demonstrate that peak behavioral antagonism is achieved just 15 minutes post-administration, remains robust at 1 hour, and dissipates by 4 hours[6].

Fig 1. Mechanism of 5-HT2A receptor blockade by volinanserin and downstream behavioral attenuation.

Formulation Chemistry & Vehicle Optimization

Volinanserin is supplied as a hydrochloride salt. While the salt form improves aqueous solubility compared to the free base, the compound remains lipophilic and requires careful vehicle selection to prevent precipitation upon injection, which can lead to erratic absorption and high inter-subject variability.

Recommended Vehicles based on Dose Concentration:

-

For Ultra-Low Doses (<0.05 mg/kg): Dissolve the compound in a minimal volume of weak acid (e.g., a few drops of glacial acetic acid or 0.1 N HCl), followed by rapid dilution in 5% glucose or 0.9% sterile saline[7][8]. This prevents the behavioral artifacts often caused by organic co-solvents.

-

For High Doses (0.1 - 2.0 mg/kg): A co-solvent system is strictly required. The validated formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3].

-

Causality: DMSO disrupts the crystal lattice, PEG300 acts as a solubilizing carrier, and Tween 80 prevents micellar crash-out when the solution meets the aqueous physiological environment of the peritoneal cavity. Sonication is highly recommended to ensure a clear working solution[3].

-

In Vivo Dosing Parameters

Dosing must be strictly calibrated to the experimental objective. Doses exceeding 0.1 mg/kg in mice can independently suppress spontaneous baseline locomotor activity, confounding the interpretation of hyperlocomotion assays[9]. However, ultra-low doses (0.001–0.032 mg/kg) are sufficient for complete 5-HT2A receptor blockade without affecting baseline behavior[6].

Table 1: Validated Volinanserin Dosing Guidelines for Mice

| Experimental Indication | Target Dose Range | Route | Pharmacological Notes & Causality |

| Psychedelic Blockade (HTR) | 0.001 – 0.032 mg/kg | i.p. | Completely blocks DOI- and LSD-induced Head-Twitch Response (HTR). |

| Amphetamine Hyperlocomotion | 0.1 – 2.0 mg/kg | i.p. | Antagonizes d-amphetamine-stimulated locomotion ( |

| Opioid Withdrawal Attenuation | 0.03 mg/kg | s.c. | Subcutaneous administration reduces naloxone-precipitated withdrawal symptoms without impairing baseline distance traveled[9]. |

Table 2: Validated Volinanserin Dosing Guidelines for Rats

| Experimental Indication | Target Dose Range | Route | Pharmacological Notes & Causality |

| ICSS Depression Reversal | 0.001 – 0.032 mg/kg | i.p. | Reverses intracranial self-stimulation (ICSS) depression induced by DOI ( |

| Antidepressant Synergy | 6.25 – 12.5 µg/kg | i.p. | Enhances the antidepressant-like effects of fluoxetine and desipramine in the DRL 72-s schedule assay[4][10]. |

| Electrophysiology (VTA/SNC) | 0.01 – 0.1 mg/kg | i.p. / i.v. | Alters midbrain dopamine neuron firing patterns. 0.1 mg/kg increases the number of spontaneously active DA neurons. |

Step-by-Step Experimental Workflows

Protocol: In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR assay is the premier preclinical proxy for 5-HT2A-mediated hallucinogenesis. Strict adherence to the pre-treatment interval is required due to volinanserin's rapid pharmacokinetics[6].

Fig 2. Standard in vivo experimental workflow for volinanserin behavioral pharmacology assays.

Methodology:

-

Acclimation: Place mice individually into clear Plexiglas observation chambers (e.g., 16 × 16 × 8 inches) and allow them to habituate to the novel environment for 30 to 90 minutes[4][5]. Rationale: Reduces stress-induced spontaneous head twitches and normalizes baseline locomotor activity.

-

Antagonist Administration: Inject mice with volinanserin hydrochloride (0.01 mg/kg, i.p.) or vehicle control.

-

Pre-treatment Incubation (Critical Step): Return the mice to the observation chambers for exactly 15 minutes . Rationale: Peak antagonism of the 5-HT2A receptor by volinanserin occurs at 15 minutes and begins to wane after 1 hour[6].

-

Agonist Challenge: Inject the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg or LSD at 0.32 mg/kg, i.p.)[6].

-

Observation & Quantification: Immediately begin recording behavior. Quantify the number of distinct paroxysmal rotational head movements (HTR) over a 90-minute period using either manual scoring (blinded observer) or automated magnetometer/ear-tag tracking systems[6].

-

Data Validation: A successful assay will show >90% reduction in HTR counts in the volinanserin + agonist group compared to the vehicle + agonist group, validating selective 5-HT2A mediation[6].

References

-

Volinanserin (MDL100907) | 5-HT2 Receptor Antagonist - MedchemExpress.com. MedChemExpress. 4

-

(S)-Volinanserin ((S)-MDL100907) | 5-HT2 Receptor Antagonist | MedChemExpress. MedChemExpress. 1

-

Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6. InvivoChem. 5

-

Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. PubMed / NIH. 2

-

Acute and repeated administration of the selective 5-HT(2A) receptor antagonist M100907 significantly alters the activity of midbrain dopamine neurons: an in vivo electrophysiological study. PubMed / NIH. 11

-

Volinanserin | 5-HT Receptor. TargetMol. 3

-

Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. PMC / NIH. 6

-

Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice. Frontiers. 9

-

Contribution of 5-HT2 Receptors to the Control of the Spinal Locomotor System in Intact Rats. PMC / NIH. 7

-

In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism. PMC / NIH. 8

-

The Selective 5-HT2A Receptor Antagonist M100907 Enhances Antidepressant-Like Behavioral Effects of the SSRI Fluoxetine. CORE. 10

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 6. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contribution of 5-HT2 Receptors to the Control of the Spinal Locomotor System in Intact Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice [frontiersin.org]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. Acute and repeated administration of the selective 5-HT(2A) receptor antagonist M100907 significantly alters the activity of midbrain dopamine neurons: an in vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Precision Protocol for Intraperitoneal Administration of Volinanserin HCl (MDL-100,907)

Abstract & Scope

Volinanserin (MDL-100,907) is the "gold standard" selective antagonist for the 5-HT2A receptor (

This application note provides a rigorous, field-validated protocol for the preparation and intraperitoneal (IP) injection of Volinanserin Hydrochloride. Unlike generic guides, this protocol addresses the compound's specific physicochemical challenges—specifically its hydrophobicity and pH-dependent solubility—to ensure consistent bioavailability and reproducible behavioral data.

Chemical Properties & Handling[2][3]

-

Compound Name: Volinanserin Hydrochloride (MDL-100,907 HCl)